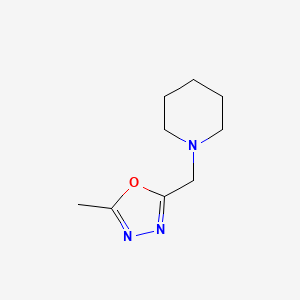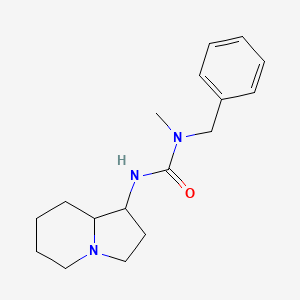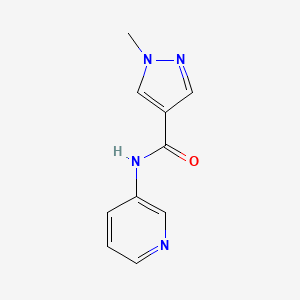
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it has been found to interact with various receptors in the body, including GABA-A and NMDA receptors. It has also been found to modulate the activity of voltage-gated sodium and calcium channels. These interactions may contribute to the observed biochemical and physiological effects of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects:
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to have antitumor activity in vitro and in vivo, possibly through the induction of apoptosis in cancer cells. It has also been found to exhibit anticonvulsant and analgesic properties in animal models. Additionally, 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been investigated for its potential use as a sedative and anxiolytic agent, although further studies are needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments is its unique structure, which allows it to interact with various receptors in the body. This makes it a promising candidate for further investigation in the field of drug discovery. However, one limitation of using 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole. One area of interest is its potential use as an antitumor agent, as it has been found to exhibit significant activity against various cancer cell lines. Another area of interest is its potential use as a sedative and anxiolytic agent, as it has been found to exhibit these effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole involves the reaction of piperidine-1-carboxaldehyde with N-methylhydroxylamine in the presence of a catalyst such as sodium acetate. The resulting intermediate is then reacted with a mixture of acetic anhydride and acetic acid to form the final product. The yield of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in pharmacology. It has been found to exhibit antitumor, anticonvulsant, and analgesic properties. It has also been investigated for its potential use as a sedative and anxiolytic agent. The unique structure of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole allows it to interact with various receptors in the body, making it a promising candidate for further investigation in the field of drug discovery.
Propriétés
IUPAC Name |
2-methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-11-9(13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCGLUXKQMEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)

![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)


![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)